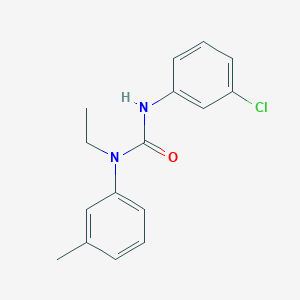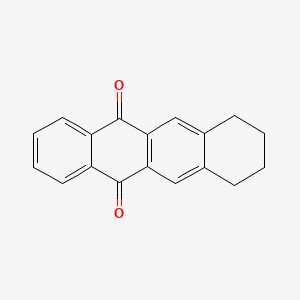
7,8,9,10-Tetrahydrotetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-Tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C18H14O2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure that includes a quinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrotetracene-5,12-dione typically involves the reduction of tetracene-5,12-dione. One common method is the catalytic hydrogenation of tetracene-5,12-dione using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the double bonds in the tetracene ring system while preserving the quinone functionality.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
7,8,9,10-Tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracene-5,12-dione.
Reduction: Further reduction can lead to the formation of fully hydrogenated tetracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Tetracene-5,12-dione.
Reduction: Fully hydrogenated tetracene derivatives.
Substitution: Halogenated or nitrated tetracene derivatives.
科学的研究の応用
7,8,9,10-Tetrahydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of 7,8,9,10-Tetrahydrotetracene-5,12-dione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting processes such as DNA replication and transcription. This intercalation can lead to the production of single-strand breaks in DNA, ultimately resulting in cell death. The compound may also interact with enzymes such as topoisomerase II, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
Daunorubicinone: (8S,10S)-8-Acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione.
Dihydrodaunorubicin: (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride.
Uniqueness
7,8,9,10-Tetrahydrotetracene-5,12-dione is unique due to its specific structure and the presence of a quinone moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.
特性
CAS番号 |
5349-90-6 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h3-4,7-10H,1-2,5-6H2 |
InChIキー |
XFOHBSLKSOSFBE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



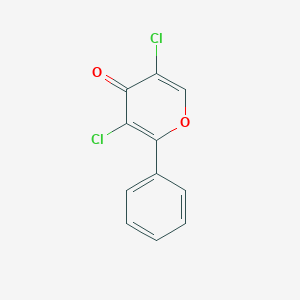
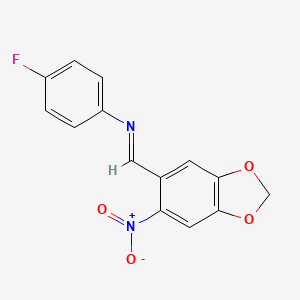
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
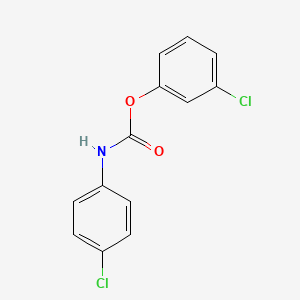
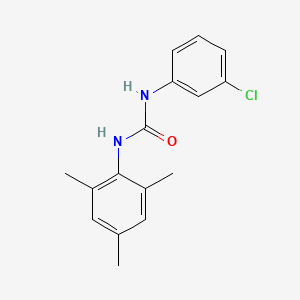

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)



![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
